Cas no 64364-03-0 (1S,3R,αS-Deltamethrin)

1S,3R,αS-Deltamethrin 化学的及び物理的性質
名前と識別子
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- 1S,3R,αS-Deltamethrin
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- インチ: 1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20+/m0/s1
- InChIKey: OWZREIFADZCYQD-NLWGTHIKSA-N
- ほほえんだ: [C@H]1(C(O[C@H](C#N)C2=CC=CC(OC3=CC=CC=C3)=C2)=O)[C@H](/C=C(/Br)\Br)C1(C)C
1S,3R,αS-Deltamethrin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-500392-1 mg |
1S,3R,αS-Deltamethrin, |
64364-03-0 | 1mg |
¥2,858.00 | 2023-07-11 | ||
TRC | D230770-2.5mg |
1S,3R,αS-Deltamethrin |
64364-03-0 | 2.5mg |
$316.00 | 2023-05-18 | ||
TRC | D230770-100mg |
1S,3R,αS-Deltamethrin |
64364-03-0 | 100mg |
$ 12800.00 | 2023-09-08 | ||
TRC | D230770-1mg |
1S,3R,αS-Deltamethrin |
64364-03-0 | 1mg |
$207.00 | 2023-05-18 | ||
TRC | D230770-25mg |
1S,3R,αS-Deltamethrin |
64364-03-0 | 25mg |
$2463.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-500392-1mg |
1S,3R,αS-Deltamethrin, |
64364-03-0 | 1mg |
¥2858.00 | 2023-09-05 |
1S,3R,αS-Deltamethrin 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
1S,3R,αS-Deltamethrinに関する追加情報
1S,3R,αS-Deltamethrin: A Comprehensive Overview
Deltamethrin, with the CAS number 64364-03-0, is a widely recognized synthetic pyrethroid insecticide that has garnered significant attention in the field of pest control and agricultural applications. This compound, specifically the 1S,3R,αS configuration, is a chiral derivative that exhibits exceptional efficacy in controlling a broad spectrum of insect pests. The name 1S,3R,αS-Deltamethrin highlights its stereochemistry, which plays a crucial role in its biological activity and selectivity.
The development of Deltamethrin marked a significant advancement in pest management strategies due to its potent insecticidal properties and relatively low mammalian toxicity. Recent studies have further elucidated its mechanism of action, particularly its interaction with voltage-gated sodium channels in insects, leading to paralysis and mortality. This understanding has paved the way for optimizing its application in integrated pest management (IPM) systems.
One of the most notable aspects of Deltamethrin is its versatility across various agricultural and non-agricultural settings. It is commonly used in crop protection to safeguard against key pests such as aphids, beetles, and moths. Moreover, its application extends to public health sectors for controlling disease-transmitting insects like mosquitoes and ticks. The compound's ability to persist on treated surfaces while maintaining efficacy has made it a preferred choice for both residential and industrial use.
Recent research has focused on enhancing the delivery mechanisms of Deltamethrin to improve its bioavailability and reduce environmental impact. Innovations such as encapsulation techniques and controlled-release formulations have been explored to minimize runoff into water bodies and maximize residual activity on crops. These advancements align with global efforts to promote sustainable agriculture and reduce chemical footprints.
The stereochemistry of 1S,3R,αS-Deltamethrin is critical in determining its pharmacokinetics and toxicity profiles. Studies have shown that the specific arrangement of chiral centers enhances its stability and bioaccumulation potential compared to other pyrethroids. This characteristic underscores the importance of stereochemical considerations in the design of novel insecticides with improved efficacy and reduced environmental risks.
In terms of environmental fate, Deltamethrin undergoes degradation through photolysis and microbial action, processes that are influenced by soil type and climatic conditions. Recent investigations have highlighted the role of enzymatic hydrolysis in breaking down the compound into less toxic metabolites. Understanding these degradation pathways is essential for assessing long-term ecological impacts and developing mitigation strategies.
The use of Deltamethrin has also been scrutinized for potential resistance development among target pests. Emerging resistance mechanisms, such as target site mutations and detoxification enzyme upregulation, pose challenges for sustained pest control efficacy. To address this issue, researchers are exploring combination therapies involving synergists or rotation with other chemical classes to delay resistance onset.
In conclusion, Deltamethrin, particularly in its 1S,3R,αS configuration, remains a cornerstone in modern pest management due to its robust performance across diverse applications. Ongoing research continues to refine its usage practices while addressing environmental and resistance-related concerns. As science advances, the compound's role in sustainable agriculture is expected to evolve further, ensuring continued relevance in combating global pest challenges.
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